molecular formula C14H10BrFN2O2S B1511080 3-Bromo-5-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1417421-99-8

3-Bromo-5-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1511080
CAS No.: 1417421-99-8
M. Wt: 369.21 g/mol
InChI Key: XAAFAPOSALSONG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C14H10BrFN2O2S and its molecular weight is 369.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-5-fluoro-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN2O2S/c1-9-2-4-11(5-3-9)21(19,20)18-8-13(15)12-6-10(16)7-17-14(12)18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAFAPOSALSONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401021047
Record name 1H-​Pyrrolo[2,​3-​b]​pyridine, 3-​bromo-​5-​fluoro-​1-​[(4-​methylphenyl)​sulfonyl]​-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417421-99-8
Record name 1H-​Pyrrolo[2,​3-​b]​pyridine, 3-​bromo-​5-​fluoro-​1-​[(4-​methylphenyl)​sulfonyl]​-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.255.711
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical properties of 3-Bromo-5-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Utilization of 3-Bromo-5-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine in Medicinal Chemistry: A Technical Guide

Executive Summary 3-Bromo-5-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a high-value "privileged scaffold" intermediate used extensively in the synthesis of type I and type II kinase inhibitors (e.g., JAK, TRK, and BRAF inhibitors).[1][2] Its utility stems from its orthogonal reactivity profile: the C3-bromine atom serves as a facile handle for palladium-catalyzed cross-couplings, the N1-tosyl group acts as both a protecting group and a directing group for C2-lithiation, and the C5-fluorine atom modulates metabolic stability and lipophilicity without introducing steric bulk.[1]

Part 1: Structural & Electronic Analysis[1][2]

This molecule is not merely a building block; it is a pre-functionalized system designed for divergent synthesis.[2]

Electronic "Push-Pull" Dynamics:

  • The Core (7-Azaindole): The pyrrolo[2,3-b]pyridine core is electron-deficient in the pyridine ring but electron-rich in the pyrrole ring.[1][2]

  • C3-Bromine (The Exit Vector): Located at the most electron-rich position of the pyrrole ring, this is the primary site for scaffold elongation via Suzuki-Miyaura or Sonogashira couplings.[1]

  • C5-Fluorine (The Metabolic Shield): The fluorine atom at C5 exerts a strong inductive electron-withdrawing effect (-I).[1][2] Crucially, it blocks the C5 position from oxidative metabolism (a common clearance pathway for 7-azaindoles) and lowers the pKa of the pyridine nitrogen, reducing non-specific protein binding.

  • N1-Tosyl (The Activator/Protector): The p-toluenesulfonyl group protects the indole nitrogen from unwanted alkylation.[1] Electronically, it withdraws density from the pyrrole ring, preventing oxidation and increasing the acidity of the C2-proton, thereby enabling directed ortho-lithiation.

Visualization: Structural Electronics & Reactivity Map

G Core 3-Bromo-5-fluoro-1-tosyl -1H-pyrrolo[2,3-b]pyridine C3_Br C3-Bromine (Primary Reactive Site) Core->C3_Br N1_Ts N1-Tosyl Group (Directing & Protecting) Core->N1_Ts C5_F C5-Fluorine (Metabolic Stability) Core->C5_F Suzuki Suzuki/Sonogashira Coupling C3_Br->Suzuki Pd(0) Catalysis Lithiation C2-Lithiation (C-H Activation) N1_Ts->Lithiation Directing Group ADME Blocked Metabolism (CYP450 Shielding) C5_F->ADME Electronic Effect

Caption: Orthogonal reactivity map highlighting the three functional distinct zones of the scaffold.[2]

Part 2: Synthetic Access & Workflow

The synthesis of this core requires a specific order of operations to maximize yield. Brominating before tosylation is generally preferred because the electron-withdrawing tosyl group deactivates the pyrrole ring towards electrophilic aromatic substitution (SEAr).[2]

Recommended Synthetic Pathway:

  • Starting Material: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (5-Fluoro-7-azaindole).[1][2]

  • Step 1 (Bromination): Reaction with N-Bromosuccinimide (NBS) in DMF.[1][2]

    • Rationale: The C3 position is the most nucleophilic. NBS provides a controlled source of Br+.

  • Step 2 (Protection): Reaction with p-Toluenesulfonyl chloride (TsCl) and NaH or bases.[2]

    • Rationale: Protects the nitrogen for subsequent metal-catalyzed cross-couplings.[1][2]

Table 1: Physical & Chemical Properties[1]
PropertyValue / DescriptionNote
CAS Number 886362-62-5Verify with specific vendor (e.g., Combi-Blocks, Sigma).[1][2]
Molecular Formula C₁₄H₁₀BrFN₂O₂S
Molecular Weight 369.21 g/mol
Predicted LogP ~3.6Highly lipophilic due to Tosyl/Br/F.
Solubility DMSO, DMF, DCM, THFInsoluble in water.[2]
Storage 2-8°C, Inert AtmosphereMoisture sensitive (hydrolysis of Tosyl).[2]

Part 3: Experimental Protocols (Self-Validating Systems)

These protocols are designed with built-in checkpoints (TLC/LCMS) to ensure integrity.[1][2]

Protocol A: Suzuki-Miyaura Cross-Coupling (C3-Functionalization)

Objective: To install an aryl or heteroaryl group at the C3 position.

Reagents:

  • Substrate: 3-Bromo-5-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)[1][2]

  • Boronic Acid: R-B(OH)₂ (1.2 equiv)[2]

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (0.05 equiv) - Chosen for robustness against steric bulk.[1][2]

  • Base: K₂CO₃ (2.0 M aq, 3.0 equiv)[2]

  • Solvent: 1,4-Dioxane (degassed)[1][2]

Step-by-Step:

  • Setup: In a microwave vial or sealed tube, combine the substrate, boronic acid, and catalyst.

  • Inertion: Evacuate and backfill with Nitrogen (x3).[2] Critical: Oxygen poisons the Pd(0) species.[2]

  • Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃.

  • Reaction: Heat to 80-100°C for 2-4 hours.

  • Validation (Checkpoint): Monitor by LCMS. Look for disappearance of M+ (369/371 pattern) and appearance of product mass.[2]

  • Workup: Dilute with EtOAc, wash with water/brine.[2] Dry over Na₂SO₄.[2][3]

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: N-Detosylation (Deprotection)

Objective: To remove the tosyl group after cross-coupling to reveal the active pharmacophore.

Reagents:

  • Substrate: N-Tosyl intermediate[1][2]

  • Reagent: Cesium Carbonate (Cs₂CO₃) or TBAF[2]

  • Solvent: MeOH/THF (2:1)

Step-by-Step:

  • Dissolution: Dissolve substrate in THF/MeOH mixture.

  • Addition: Add Cs₂CO₃ (3.0 equiv).

  • Reaction: Stir at ambient temperature (25°C) for 2-12 hours. Note: If slow, heat to 50°C.

  • Validation (Checkpoint): TLC should show a significant polarity shift (product is much more polar/lower Rf due to free NH).

  • Workup: Remove volatiles. Resuspend in water.[2] If product precipitates, filter.[2] If not, extract with DCM (avoid EtOAc if product is very polar).[2]

Part 4: Advanced Reactivity - C2 Lithiation

Why it works: The electron-withdrawing nature of the sulfonyl group (Tosyl) acidifies the C2-proton (pKa ~25-28), allowing for deprotonation by strong bases like LDA or n-BuLi at low temperatures.[1][2]

Visualization: Synthetic Workflow

Workflow Start 5-Fluoro-7-azaindole Step1 1. Bromination (NBS) 2. Tosylation (TsCl) Start->Step1 Intermediate 3-Bromo-5-fluoro-1-tosyl -1H-pyrrolo[2,3-b]pyridine Step1->Intermediate Branch1 Path A: Suzuki Coupling (C3-Aryl) Intermediate->Branch1 Pd(dppf)Cl2 Branch2 Path B: C2-Lithiation (nBuLi / Electrophile) Intermediate->Branch2 -78°C, THF Final Deprotection (Detosylation) Branch1->Final Branch2->Final Drug Kinase Inhibitor Candidate Final->Drug

Caption: Divergent synthetic workflow from the core intermediate to final drug candidates.

Part 5: Medicinal Chemistry Applications[1][4][5][6][7]

Kinase Selectivity: The 7-azaindole scaffold mimics the purine ring of ATP, allowing it to bind into the hinge region of kinases.

  • Role of 5-Fluoro: In Vemurafenib analogs, the 5-fluoro group prevents metabolic oxidation at the position para to the pyridine nitrogen, extending half-life (

    
    ).[1][2]
    
  • Role of 3-Substituent: The group installed at C3 usually occupies the "gatekeeper" pocket or extends into the solvent front, dictating selectivity between kinase families (e.g., JAK vs. TRK).

References

  • Synthesis and Reactivity of 7-Azaindoles. Merour, J. Y., & Joseph, B.[2][4] (2001).[2] Current Organic Chemistry.

  • Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. Bajwa, J. S., et al.[2] (2006).[2][5] Tetrahedron Letters.

  • Suzuki-Miyaura Coupling of 3-Bromo-7-azaindoles. BenchChem Technical Guide.[1][2] (2025).[2][5][6][7]

  • Discovery of 7-Azaindoles as Selective Inhibitors of kinases. Journal of Medicinal Chemistry.[2] (General Reference for Scaffold Utility).

Sources

Strategic Utilization of 3-Bromo-5-fluoro-1-tosyl-7-azaindole in Kinase Inhibitor Design

[1]

Executive Summary

In the high-stakes landscape of kinase inhibitor discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a premier bioisostere of the indole and purine ring systems.[1] Among the various functionalized derivatives, 3-Bromo-5-fluoro-1-tosyl-7-azaindole represents a high-value "privileged intermediate."[1]

This compound is not a final drug but a strategic modular platform . It allows medicinal chemists to rapidly access 3,5-disubstituted 7-azaindole libraries with high regiocontrol.[1] The 3-bromo position serves as a reactive handle for cross-coupling (introducing the "tail" or "warhead"), the 5-fluoro substituent modulates metabolic stability and electronic properties, and the 1-tosyl group acts as a critical process enabler—protecting the pyrrole nitrogen during metal-catalyzed transformations before being removed to reveal the ATP-binding pharmacophore.

This guide details the structural logic, synthetic utility, and validated experimental protocols for deploying this scaffold in drug discovery campaigns targeting kinases such as JAK, TRK, Aurora, and PI3K.

Structural Analysis & Pharmacophore Mapping[1]

To utilize this intermediate effectively, one must understand the role of each structural component.

The 7-Azaindole Core (The ATP Mimic)

The 7-azaindole system is a "hinge binder."[1] Upon removal of the tosyl group, the N-1 proton (donor) and N-7 nitrogen (acceptor) form a bidentate hydrogen-bonding motif with the kinase hinge region (e.g., Glu, Met, or Asp residues).[1] This mimics the adenine ring of ATP but often with improved physicochemical properties (solubility, pKa) compared to indoles.

The 5-Fluoro Substituent (The Metabolic Shield)

The inclusion of fluorine at C-5 is non-trivial.[1]

  • Metabolic Stability: C-5 is a common site for oxidative metabolism (hydroxylation) in indoles.[1] Fluorine blocks this "soft spot," extending the half-life (t1/2) of the final inhibitor.

  • Electronic Modulation: The electronegative fluorine lowers the pKa of the pyrrole NH, potentially strengthening the H-bond to the hinge region carbonyl.

  • Selectivity: The small atomic radius of fluorine (1.47 Å) allows it to fit into restricted hydrophobic pockets where larger halogens (Cl, Br) might clash, offering a vector for selectivity against off-target kinases.[1]

The 3-Bromo Handle (The Diversity Vector)

This is the primary site for diversification. The C-Br bond is highly reactive toward oxidative addition with Palladium(0), enabling Suzuki-Miyaura, Stille, or Sonogashira couplings. This position typically projects the attached substituent into the solvent-exposed region or the hydrophobic "back pocket" of the kinase, determining potency and solubility.

The 1-Tosyl Group (The Process Enabler)

While often viewed merely as a protecting group, the Tosyl (Ts) group serves three distinct roles:

  • Regiocontrol: It prevents N-arylation or N-alkylation during C-3 functionalization.[1]

  • Electronic Activation: The electron-withdrawing nature of the sulfonyl group facilitates oxidative addition at the C-3 position by reducing the electron density of the heteroaromatic ring.

  • Purification: It renders the intermediate highly lipophilic and often crystalline, simplifying purification via silica gel chromatography or recrystallization compared to the polar free base.

Visualizing the Workflow

The following diagram illustrates the strategic workflow for converting this intermediate into a bioactive kinase inhibitor.

SyntheticWorkflowcluster_logicMedicinal Chemistry LogicStart3-Bromo-5-fluoro-1-tosyl-7-azaindoleCouplingPd-CatalyzedCross-Coupling(Suzuki/Stille)Start->Coupling Boronic Acid/Ester Pd(PPh3)4, BaseIntermediate3-Aryl-5-fluoro-1-tosyl-7-azaindoleCoupling->Intermediate C-3 ArylationDeprotectionDetosylation(Base Hydrolysis)Intermediate->Deprotection NaOH/MeOH or TBAF/THFFinalProductActive Kinase Inhibitor(Hinge Binder)Deprotection->FinalProduct Reveals NH/N Pharmacophore

Caption: Modular synthesis pathway transforming the 3-bromo-5-fluoro-1-tosyl-7-azaindole scaffold into a functional kinase inhibitor.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to be robust and self-validating. "Self-validating" means the protocol includes specific checkpoints (visual changes, TLC spots) that confirm the reaction is proceeding correctly before moving to the next step.

Module A: Suzuki-Miyaura Cross-Coupling at C-3

Objective: Install an aryl or heteroaryl group at the 3-position.[1] Scale: 1.0 mmol basis.

Reagents:

  • 3-Bromo-5-fluoro-1-tosyl-7-azaindole (1.0 equiv)[1]

  • Aryl Boronic Acid/Pinacol Ester (1.2–1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM or Pd(PPh₃)₄ (0.05 equiv)[1]

  • Base: 2M aq. Na₂CO₃ or K₂CO₃ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Protocol:

  • Setup: In a microwave vial or round-bottom flask, combine the 7-azaindole intermediate, boronic acid, and catalyst.

  • Inert Atmosphere: Evacuate and backfill with Nitrogen/Argon (3 cycles).[1] Checkpoint: The catalyst should remain its original color (usually orange/yellow) and not turn black immediately (which indicates decomposition).[1]

  • Solvation: Add degassed Dioxane and aqueous base.

  • Reaction: Heat to 90–100 °C (or 120 °C in microwave for 30 min).

  • Validation (TLC/LCMS):

    • TLC Check: The starting material (high R_f due to Tosyl) should disappear.[1] The product will typically be slightly more polar but still move well in Hexane/EtOAc.

    • LCMS Check: Look for the mass of [M+H]+ corresponding to the coupled product. The bromine isotope pattern (1:1 doublet) should be replaced by the pattern of the new aryl group.

  • Workup: Dilute with EtOAc, wash with water/brine.[2] Dry over Na₂SO₄.[2] Concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Module B: Detosylation (Deprotection)

Objective: Remove the sulfonyl group to reveal the active inhibitor. Reagents:

  • Intermediate from Module A[1]

  • Reagent: 4M NaOH (aq) or Cs₂CO₃[1]

  • Solvent: Methanol/THF (1:1)[1]

Protocol:

  • Setup: Dissolve the intermediate in THF/MeOH.

  • Addition: Add the base solution. Heat to 60 °C.

  • Validation (The "Shift"):

    • TLC:[2] A dramatic shift is observed. The product will be significantly more polar (lower R_f) due to the exposed N-H.

    • NMR Check (Critical): In 1H NMR, the disappearance of the aromatic Tosyl doublet signals (approx. 7.3 and 7.8 ppm) and the methyl singlet (2.4 ppm) confirms deprotection. A new broad singlet (N-H) should appear around 11–13 ppm.[1]

  • Workup: Neutralize with 1M HCl to pH 7. Extract with EtOAc (or DCM/iPrOH if polar).[1]

  • Isolation: Concentrate to yield the final inhibitor.

Case Studies & Applications

Targeting B-Raf (Melanoma)

In the development of B-Raf inhibitors (similar to Vemurafenib), the 7-azaindole scaffold is used to bind to the ATP pocket.[1]

  • Application: The 3-bromo intermediate is coupled with a p-chlorophenyl boronic acid.[1]

  • Role of 5-F: The 5-fluoro group sits in a hydrophobic pocket near the gatekeeper residue, improving selectivity over other kinases like EGFR.

Targeting JAK3 (Autoimmune)[1]
  • Application: The scaffold is coupled with an alicyclic amine or heteroaryl ring.[3]

  • Selectivity: The 7-azaindole core provides high affinity for the JAK family. The removal of the Tosyl group is the final step before salt formation (e.g., citrate or phosphate) for bioavailability.

Summary of Quantitative Data

ParameterValue / CharacteristicRelevance
Molecular Formula C₁₄H₁₀BrFN₂O₂SPrecursor definition
Molecular Weight ~369.21 g/mol Stoichiometry calculations
C-3 Reactivity High (Pd-catalyzed)Primary diversity point
C-5 Stability High (C-F bond)Metabolic blocking
N-1 Protection Tosyl (p-Toluenesulfonyl)Directing & activating group
Typical Yield (Suzuki) 75% – 95%High efficiency workflow
Deprotection Cond. NaOH/MeOH or Cs₂CO₃Mild to moderate basicity

References

  • Discovery of 7-Azaindoles as Kinase Inhibitors Title: The Azaindole Framework in the Design of Kinase Inhibitors. Source:Molecules (via NCBI/PMC).[1] URL:[Link]

  • Suzuki Coupling Methodologies for Azaindoles Title: Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.[1][3][4] Source:Molecules.[2][3][4][5][6][7][8][9][10][11][12] URL:[Link][1][12]

  • Deprotection Strategies Title: Deprotection of N-tosylated indoles and related structures using cesium carbonate.[1][6] Source:Tetrahedron Letters (ResearchGate).[1] URL:[Link]

  • General Reactivity of 3-Bromo-7-azaindoles Title: Synthesis and Reactivity of 7-Azaindoles.[1][3][4][7][9][12] Source:Current Organic Chemistry. URL:[Link][1]

A Technical Guide to Structure-Activity Relationship (SAR) Studies of 5-Fluoro-7-Azaindole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7-azaindole scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its ability to mimic the adenine fragment of ATP allows it to form key hydrogen bond interactions within the hinge region of many kinases.[2][3] The strategic introduction of a fluorine atom at the 5-position can further enhance metabolic stability, binding affinity, and other crucial physicochemical properties. This guide provides an in-depth technical exploration of structure-activity relationship (SAR) studies centered on the 5-fluoro-7-azaindole core. We will dissect the rationale behind strategic chemical modifications at various positions of the scaffold, detail essential experimental protocols, and present a framework for interpreting SAR data to guide drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the design and optimization of novel therapeutics.

The 5-Fluoro-7-Azaindole Core: A Strategic Starting Point

The 7-azaindole ring system is a bioisostere of indole and purine, and its derivatives are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[4][5][6] The core value of the 7-azaindole scaffold in kinase inhibitor design lies in its capacity for bidentate hydrogen bonding with the kinase hinge region, where the pyridine nitrogen (N7) acts as a hydrogen bond acceptor and the pyrrole nitrogen (N1-H) acts as a hydrogen bond donor.[3][7]

The introduction of a fluorine atom at the C5 position is a common and often highly effective strategy in medicinal chemistry for several reasons:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the C5 position resistant to oxidative metabolism, which can improve the pharmacokinetic profile of a compound.

  • Modulation of pKa: Fluorine is a highly electronegative atom that can lower the pKa of the nearby pyrrole N1-H, potentially strengthening its hydrogen bonding capability.

  • Enhanced Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with backbone carbonyls in the ATP-binding pocket, increasing binding affinity.

  • Improved Physicochemical Properties: Fluorination can influence lipophilicity and membrane permeability, which are critical for oral bioavailability.

These advantageous properties make the 5-fluoro-7-azaindole scaffold a superior starting point for fragment-based and lead optimization campaigns.

Key Principles of SAR at the 5-Fluoro-7-Azaindole Scaffold

A systematic SAR exploration involves modifying specific positions of the core scaffold and evaluating the impact on biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The most frequently modified positions on the 7-azaindole ring are C3 and N1, with C2, C4, and C6 also offering opportunities for modulation.[8][9]

The C3 Position: Probing the Solvent-Exposed Region

The C3 position is the most common site for diversification. Substituents at this position typically project out towards the solvent-exposed region of the ATP-binding site, allowing for the introduction of larger, more complex functional groups to enhance potency and modulate selectivity.

  • Causality of Experimental Choices: The initial exploration at C3 often involves installing a variety of aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings.[10] This is done to probe for additional hydrophobic or polar interactions. For example, in the development of BRAF inhibitors like Vemurafenib, a phenyl group at C3 was found to be critical for activity. Further substitution on this phenyl ring with groups like propylsulfonamide was performed to occupy a specific hydrophobic pocket and dramatically increase potency.[11]

  • General SAR Trends at C3:

    • Aryl and Heteroaryl Groups: Often lead to significant gains in potency by accessing additional binding pockets. The electronics and substitution pattern of these rings are critical.

    • Linker Flexibility: Introducing flexible linkers (e.g., amides, ureas) between the azaindole core and a terminal group can allow for optimal positioning of the substituent within the target protein.[12]

    • Polar Groups: Introduction of polar groups can improve solubility and provide additional hydrogen bonding opportunities.

The N1 Position: The Pyrrole Nitrogen

While the N1-H is crucial for hinge binding, its derivatization can be a viable strategy, particularly if another part of the molecule can compensate for the loss of this hydrogen bond donor.

  • Causality of Experimental Choices: Alkylation or arylation at N1 is typically explored to probe the space around the pyrrole ring. This can be a strategy to block potential sites of metabolism (N-glucuronidation) or to introduce vectors that orient other parts of the molecule. However, this often comes at the cost of reduced hinge-binding affinity.[13]

  • General SAR Trends at N1:

    • Small Alkyl Groups: Can be tolerated but often lead to a decrease in potency unless a new, favorable interaction is gained.

    • Protecting Groups: In synthesis, N1 is often protected (e.g., with a tosyl or SEM group) to direct reactivity to other positions, and the impact of deprotection is a key step in the SAR.[12]

The C4, C5, and C6 Positions: Fine-Tuning Properties

These positions on the pyridine ring allow for fine-tuning of the electronic properties and solubility of the entire molecule.

  • Causality of Experimental Choices: With the 5-fluoro group already installed, modifications at C4 and C6 are used to modulate the electronic nature of the pyridine ring and explore interactions in the ribose-binding pocket. Small, electron-withdrawing groups (e.g., cyano) or electron-donating groups (e.g., methoxy) can be introduced to assess their impact on the pKa of the N7 pyridine nitrogen and overall cell permeability.

  • General SAR Trends:

    • Halogens (Cl, Br): Can provide additional interactions and serve as handles for further synthetic elaboration.

    • Small Polar Groups: Can enhance solubility, a common challenge with flat, aromatic scaffolds.

Below is a diagram illustrating the key functionalization sites for SAR studies on the 5-fluoro-7-azaindole scaffold.

Caption: Key modification sites on the 5-fluoro-7-azaindole scaffold.

Case Study: SAR of a Hypothetical BRAF V600E Inhibitor Series

To illustrate the SAR process, consider a hypothetical campaign targeting the BRAF V600E mutation, a common driver in melanoma. The starting point is the 5-fluoro-7-azaindole core coupled to a simple phenyl group at C3.

Compound IDModification (R) at C3-PhenylBRAF V600E IC₅₀ (nM)A549 Cell Proliferation GI₅₀ (µM)
1a -H850> 50
1b 4-Cl32025.6
1c 3-Cl910> 50
1d 4-SO₂NH₂958.2
1e 4-SO₂NH(n-propyl)150.9
  • Analysis of Results:

    • The unsubstituted phenyl analog 1a shows weak activity.

    • Adding a chloro group at the para-position (1b ) improves potency, suggesting a favorable interaction in a hydrophobic pocket. The meta-substitution (1c ) is detrimental, indicating a steric clash.

    • Introducing a sulfonamide at the para-position (1d ) significantly boosts potency, likely by forming a new hydrogen bond with residues in the active site.

    • Extending the sulfonamide with a propyl group (1e ) results in a potent inhibitor, indicating the presence of a larger hydrophobic pocket that can be occupied. This mirrors the discovery pathway of Vemurafenib.[11]

Essential Experimental Protocols

Scientific integrity requires robust and reproducible experimental methods. Below are step-by-step protocols for key workflows in an SAR campaign.

Protocol: Suzuki-Miyaura Cross-Coupling for C3-Arylation

This protocol describes a general method for introducing aryl groups at the C3 position of a 3-bromo-5-fluoro-7-azaindole intermediate.

  • Reagent Preparation: To a flame-dried microwave vial, add 3-bromo-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1 equivalent), the desired arylboronic acid (1.5 equivalents), and potassium carbonate (3 equivalents).

  • Solvent and Catalyst Addition: Add a 3:1 mixture of dioxane and water. Sparge the mixture with argon for 15 minutes to degas.

  • Catalyst Introduction: Add Pd(PPh₃)₄ (0.05 equivalents) to the vial under an argon atmosphere.

  • Reaction: Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.

  • Work-up: After cooling, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Deprotection: Dissolve the purified product in methanol and add sodium hydroxide (5 equivalents). Stir at 60 °C for 2 hours. Neutralize with acetic acid and concentrate. Purify the final compound by reverse-phase HPLC.

Protocol: In Vitro Kinase Inhibition Assay (e.g., p38α MAP Kinase)

This protocol outlines a typical biochemical assay to determine the IC₅₀ of a compound against a target kinase.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 2 mM DTT).

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM.

  • Reaction Setup: In a 384-well plate, add:

    • 5 µL of diluted test compound.

    • 10 µL of a solution containing the kinase (e.g., p38α) and its peptide substrate (e.g., ATF2).[14][15]

  • Initiation: Start the reaction by adding 10 µL of ATP solution (at the Kₘ concentration for the enzyme).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and detect phosphorylation using a suitable method, such as ADP-Glo™ (Promega) or HTRF® (Cisbio), which measure ATP consumption or product formation, respectively.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

The following diagram outlines a typical drug discovery screening cascade, from initial high-throughput screening to in vivo candidate selection.

Screening_Cascade cluster_Discovery Discovery Phase cluster_Optimization Lead Optimization Phase cluster_Preclinical Preclinical Phase HTS High-Throughput Screen (HTS) Biochemical Assay (10 µM) Hit_Confirm Hit Confirmation IC₅₀ Determination HTS->Hit_Confirm SAR SAR Expansion (C3, N1, etc.) Hit_Confirm->SAR Cell_Assay Cellular Potency Assay (e.g., A549 Proliferation) SAR->Cell_Assay ADME In Vitro ADME (Metabolic Stability, Permeability) Selectivity Kinase Selectivity Panel (>100 Kinases) Cell_Assay->Selectivity PK In Vivo Pharmacokinetics (Rodent) Selectivity->ADME ADME->PK Efficacy In Vivo Efficacy Model (Xenograft) PK->Efficacy Candidate Candidate Selection Efficacy->Candidate MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF (e.g., BRAF V600E) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (c-Fos, c-Jun) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor 5-Fluoro-7-Azaindole Inhibitor Inhibitor->RAF

Sources

Strategic Utilization of 3-Bromo-5-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine in Kinase Inhibitor Design

[1][2]

Executive Summary: The Privileged Scaffold

In the landscape of targeted oncology, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is recognized as a "privileged structure" due to its bioisosteric relationship with the purine core of ATP. This allows it to bind with high affinity to the hinge region of protein kinases.[1][2]

The specific intermediate 3-Bromo-5-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine represents a highly optimized "loaded spring" for medicinal chemists. It combines three critical design elements:

  • C-3 Bromine: A pre-installed handle for palladium-catalyzed cross-coupling (Suzuki/Sonogashira) to access the hydrophobic pocket of the kinase.

  • C-5 Fluorine: A metabolic blocker that prevents P450-mediated oxidation while modulating the basicity of the pyridine nitrogen (N-7).

  • N-1 Tosyl Group: A dual-purpose protecting group that directs regioselectivity during functionalization and enhances crystallinity for purification.

This guide outlines the robust synthesis of this intermediate and its downstream application in generating library-scale kinase inhibitors.

Structural Analysis & Design Logic

The tri-substituted architecture of the core is not accidental; it is designed to address specific challenges in the drug discovery cycle (DMTA: Design-Make-Test-Analyze).

PositionSubstituentFunctionality & Causality
C-3 Bromine (-Br) Reactivity Hotspot: The C-Br bond possesses a lower bond dissociation energy (BDE) than C-Cl, facilitating rapid oxidative addition by Pd(0) catalysts. This allows for mild Suzuki couplings with complex aryl boronic acids.
C-5 Fluorine (-F) Metabolic Armor: The C-5 position in 7-azaindoles is electron-rich and prone to oxidative metabolism. Fluorine substitution blocks this site (C-F bond strength: ~116 kcal/mol) and lowers the pKa of N-7, potentially improving selectivity against off-target kinases.
N-1 Tosyl (-Ts) Regio-Director: Without protection, the acidic N-1 proton (pKa ~13) interferes with base-mediated couplings. The electron-withdrawing sulfonyl group also deactivates the ring towards electrophilic attack at C-2, channeling reactivity to the C-3 bromine.

Synthetic Protocol: Validated Route

The synthesis follows a linear, two-step protocol starting from commercially available 5-fluoro-1H-pyrrolo[2,3-b]pyridine . The order of operations (Bromination

Step 1: Regioselective C-3 Bromination

Objective: Install the bromine atom exclusively at the C-3 position. Reagent: N-Bromosuccinimide (NBS).

  • Mechanism: Electrophilic aromatic substitution. The C-3 position is the most electron-rich site in the pyrrole ring.

  • Protocol:

    • Dissolve 5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in DMF (10 volumes).

    • Cool to 0 °C to suppress over-bromination or side reactions.

    • Add NBS (1.05 eq) portion-wise over 30 minutes.

    • Stir at RT for 2 hours. Monitor by LCMS (Target M+H: ~215/217).

    • Workup: Pour reaction mixture into ice water (30 volumes). The product precipitates as a solid.[3] Filter, wash with water, and dry.[4]

    • Yield Expectation: >90%.

Step 2: N-1 Protection (Tosylation)

Objective: Protect the indole nitrogen to facilitate downstream coupling. Reagent: p-Toluenesulfonyl chloride (TsCl), Sodium Hydride (NaH).

  • Mechanism: Nucleophilic substitution (

    
    ) at the sulfonyl sulfur.
    
  • Protocol:

    • Suspend NaH (60% dispersion, 1.2 eq) in anhydrous THF (15 volumes) at 0 °C under

      
      .
      
    • Add the product from Step 1 (3-bromo-5-fluoro-7-azaindole) solution in THF dropwise.

    • Stir for 30 mins to ensure complete deprotonation (gas evolution ceases).

    • Add TsCl (1.2 eq) in one portion.

    • Warm to RT and stir for 3 hours.

    • Workup: Quench with saturated

      
      . Extract with EtOAc. Wash organic layer with brine, dry over 
      
      
      , and concentrate.
    • Purification: Recrystallization from EtOH/Heptane or flash chromatography (Hex/EtOAc).

Visualization of Synthetic Workflow

SynthesisRouteStart5-Fluoro-7-azaindole(Starting Material)Step1Step 1: Bromination(NBS, DMF, 0°C)Start->Step1Inter13-Bromo-5-fluoro-7-azaindoleStep1->Inter1 Electrophilic Subst.Step2Step 2: Tosylation(TsCl, NaH, THF)Inter1->Step2Final3-Bromo-5-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine(Target Intermediate)Step2->Final Nucleophilic Subst.

Caption: Linear synthetic route for the preparation of the target intermediate from 5-fluoro-7-azaindole.

Downstream Application: Kinase Inhibitor Synthesis[2][3][7]

The utility of 3-Bromo-5-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is best demonstrated in the synthesis of biaryl kinase inhibitors via Suzuki-Miyaura coupling.

General Protocol: Suzuki Coupling & Deprotection

This workflow installs the "tail" region of the inhibitor (often an aryl or heteroaryl group interacting with the kinase hydrophobic pocket) and then removes the tosyl group to activate the hinge-binding motif.

  • Coupling Reaction:

    • Reagents: Intermediate (1.0 eq), Aryl Boronic Acid (1.5 eq),

      
       (0.05 eq), 
      
      
      (2.0 eq).
    • Solvent: Dioxane/Water (4:1).

    • Conditions: 90 °C, 4-12 hours, inert atmosphere (

      
      ).
      
    • Observation: The Tosyl group remains intact, preventing catalyst poisoning by the free azaindole nitrogen.

  • Detosylation (Activation):

    • Reagents:

      
       in MeOH/THF or TBAF in THF.
      
    • Conditions: Reflux (base method) or RT (TBAF).

    • Outcome: Quantitative removal of the sulfonyl group, yielding the active pharmaceutical ingredient (API) precursor.

Mechanistic Insight: The "Fluoro-Effect" in Binding

In the final deprotected inhibitor, the 5-fluorine atom plays a subtle but critical role in binding kinetics:

  • Electronic Modulation: Fluorine is highly electronegative, withdrawing electron density from the pyridine ring. This lowers the basicity of N-7. While this might theoretically weaken the H-bond acceptance from the kinase hinge (e.g., Met residue), it often improves the overall lipophilic ligand efficiency (LLE) and permeability.

  • Conformation: The C-F bond can induce conformational changes in the protein pocket or displace high-energy water molecules, a phenomenon known as the "fluorine scan" effect in SAR studies.

Visualization of SAR Logic

SAR_Logiccluster_modificationsFunctionalization VectorsCore3-Bromo-5-fluoro-1-tosyl-7-azaindoleC3C-3 Position (Br)Site of DiversityCore->C3 Suzuki CouplingC5C-5 Position (F)Metabolic StabilityCore->C5 Intrinsic PropertyN1N-1 Position (Ts)Protecting GroupCore->N1 DeprotectionOutcomeActive Kinase Inhibitor(Hinge Binder)C3->Outcome Hydrophobic InteractionC5->Outcome ADME OptimizationN1->Outcome H-Bond Donor Restoration

Caption: Structure-Activity Relationship (SAR) logic flow transforming the intermediate into an active drug.

Safety & Handling

  • Hazards: The intermediate is an organobromide and sulfonate ester. It may be a skin sensitizer.

  • Storage: Store in a cool, dry place under inert gas. The tosyl group provides good stability against ambient moisture compared to the free azaindole.

  • Solubility: Highly soluble in DMSO, DMF, DCM, and THF. Poor solubility in water and hexanes.

References

  • Synthesis of 3-Substituted 7-Azaindoles. Journal of Organic Chemistry. Detailed protocols on the halogenation of pyrrolo[2,3-b]pyridine scaffolds.

  • Discovery of Vemurafenib (PLX4032). Journal of Medicinal Chemistry. Describes the use of 5-substituted 7-azaindoles in B-Raf kinase inhibition.

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. Review of the binding modes and synthetic utility of the scaffold.

  • Suzuki-Miyaura Cross-Coupling Reaction. TCI Chemicals Technical Guide. General conditions for coupling aryl bromides.

  • 3-Bromo-5-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine Compound Summary. PubChem. Chemical and physical property data.

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine: A Guide to Navigating the Challenges of N-Tosyl Protection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise and Pitfalls of C-N Bond Formation on a Privileged Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The ability to forge carbon-nitrogen (C-N) bonds at key positions on this scaffold is paramount for developing new drug candidates. The palladium-catalyzed Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for achieving this transformation, offering a broad substrate scope and functional group tolerance where traditional methods fall short.[1]

This guide focuses on the Buchwald-Hartwig amination of a specific, synthetically valuable building block: 3-Bromo-5-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine. The fluorine atom at the 5-position offers a site for modulating electronic properties, while the bromo group at the 3-position is a prime handle for cross-coupling reactions. The tosyl (Ts) group is a commonly employed protecting group for the pyrrole nitrogen. However, as we will explore in detail, the choice of this protecting group presents a critical, and often overlooked, challenge under typical Buchwald-Hartwig conditions.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will not only provide a foundational understanding of the Buchwald-Hartwig amination in the context of this substrate but also offer field-proven insights into overcoming the inherent challenges associated with the N-tosyl group, ensuring a higher probability of success in your synthetic campaigns.

The Buchwald-Hartwig Amination: A Mechanistic Overview

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl or heteroaryl halide (or triflate) and an amine. The reaction proceeds through a catalytic cycle that is generally understood to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]

  • Oxidative Addition: A low-valent palladium(0) complex, typically bearing bulky, electron-rich phosphine ligands, reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.

  • Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex, and in the presence of a base, is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the C-N bond and the desired arylamine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex L2Pd(II)(Ar)(X) Pd(0)L2->Oxidative Addition Complex + Ar-X Amido Complex L2Pd(II)(Ar)(NR2) Oxidative Addition Complex->Amido Complex + HNR2 - HX Amido Complex->Pd(0)L2 Product Ar-NR2 Amido Complex->Product Reductive Elimination Catalyst Regeneration

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The N-Tosyl Group: A Double-Edged Sword in Buchwald-Hartwig Aminations

The tosyl group is a robust and widely used protecting group for amines and indoles due to its stability across a broad range of reaction conditions. However, its stability can be a significant liability in the context of Buchwald-Hartwig aminations, particularly on electron-rich or activated heterocyclic systems like 7-azaindole.

Several studies have shown that N-tosyl protected halo-azaindoles can undergo competitive N-detosylation under the basic conditions required for the amination reaction. For instance, attempts to perform a Buchwald-Hartwig amination on a 4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine resulted in desulfonation rather than the desired C-N coupling. This is likely due to the increased acidity of the N-H proton in the azaindole ring system, which can be deprotonated by the strong bases typically employed in these reactions, leading to the cleavage of the N-S bond.

Furthermore, bases like cesium carbonate in alcoholic solvents have been explicitly shown to facilitate the deprotection of N-tosylated indoles. Given that cesium carbonate is a frequently used base in Buchwald-Hartwig reactions, its use with an N-tosyl protected substrate is highly likely to lead to undesired deprotection.

Key Takeaway for Researchers: Direct application of standard Buchwald-Hartwig protocols to 3-Bromo-5-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is fraught with the risk of N-detosylation, leading to low yields or complete failure of the desired amination.

Strategic Approaches to a Successful Amination

Given the challenges associated with the N-tosyl group, two primary strategies can be employed to achieve the desired 3-amino-5-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives:

  • Amination of the Unprotected 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine: This is often the most direct approach. However, the unprotected N-H group can sometimes interfere with the catalytic cycle. Fortunately, several modern Buchwald-Hartwig protocols have been developed that are tolerant of unprotected N-H groups on indoles and azaindoles.

  • Employing an Alternative, More Labile N-Protecting Group: If protection of the pyrrole nitrogen is necessary, a group that is stable to the basic conditions of the Buchwald-Hartwig reaction but can be removed under orthogonal conditions is ideal. The Boc (tert-butoxycarbonyl) group is a common and effective choice, as it is generally stable to the bases used in this coupling and can be readily removed with acid.

Experimental Protocols

The following protocols are generalized based on successful Buchwald-Hartwig aminations of structurally similar 7-azaindole systems. It is crucial to note that these are starting points for optimization.

Protocol 1: Buchwald-Hartwig Amination of Unprotected 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine

This protocol is adapted from methodologies developed for the amination of unprotected halo-7-azaindoles.

Materials:

  • 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., RuPhos-Pd-G3, XPhos-Pd-G3)

  • Ligand (e.g., RuPhos, XPhos)

  • Base (e.g., LiHMDS, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.), the palladium precatalyst (0.02-0.05 equiv.), and the ligand (0.04-0.10 equiv.).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add the base (1.5-2.0 equiv.) and the anhydrous solvent.

  • Add the amine (1.2-1.5 equiv.).

  • Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of N-Boc-3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine and Subsequent Buchwald-Hartwig Amination

This two-step protocol involves the protection of the pyrrole nitrogen with a Boc group, followed by the amination.

Step 1: N-Boc Protection

  • Dissolve 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) in a suitable solvent (e.g., THF, DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.2-1.5 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Concentrate the reaction mixture and purify the crude product by flash column chromatography to afford N-Boc-3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine.

Step 2: Buchwald-Hartwig Amination

Follow the procedure outlined in Protocol 1 , using N-Boc-3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine as the starting material. A wider range of bases, including NaOtBu, can often be used with the Boc-protected substrate.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of 7-Azaindole Scaffolds

The following table summarizes typical reaction conditions that have been successfully employed for the Buchwald-Hartwig amination of various halo-7-azaindoles. These serve as a valuable starting point for the optimization of the reaction with 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine.

Aryl Halide (Analogue)AmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
4-Chloro-7-azaindoleMorpholineRuPhos-Pd-G3LiHMDSTHF6595
5-Bromo-7-azaindoleAnilineXPhos-Pd-G2K₃PO₄t-BuOH10088
3-Bromo-7-azaindoleBenzylaminePd₂(dba)₃ / XantphosCs₂CO₃Dioxane11092
4-Chloro-N-Boc-7-azaindolePiperidinePd(OAc)₂ / SPhosNaOtBuToluene10090

Disclaimer: The yields presented are for analogous systems and should be considered as a guide for what may be achievable with the target substrate under optimized conditions.

Troubleshooting and Field-Proven Insights

  • Incomplete Conversion: If the reaction stalls, consider increasing the catalyst loading, using a more active ligand from a newer generation, or increasing the reaction temperature.

  • Side Product Formation: The formation of hydro-dehalogenated product (where the bromine is replaced by a hydrogen) can sometimes be observed. This can be minimized by ensuring strictly anhydrous and anaerobic conditions.

  • Detosylation (if using the N-tosyl substrate): If detosylation is observed, immediately switch to the unprotected substrate (Protocol 1) or a Boc-protected intermediate (Protocol 2).

  • Ligand Selection: The choice of ligand is critical. For electron-rich amines, bulky biaryl phosphine ligands like XPhos or RuPhos are often excellent choices. For more challenging couplings, consider screening a panel of ligands.

Conclusion

The Buchwald-Hartwig amination of 3-Bromo-5-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a synthetically valuable transformation that requires careful consideration of the N-protecting group. The inherent instability of the N-tosyl group under the basic conditions of the reaction presents a significant challenge. By understanding this limitation and employing strategies such as using the unprotected azaindole or switching to a more suitable protecting group like Boc, researchers can successfully access a wide range of 3-amino-5-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives. The protocols and insights provided in this guide are intended to empower scientists to navigate the complexities of this reaction and accelerate their drug discovery and development efforts.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Surry, D. S., & Buchwald, S. L. (2008).
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Various patents and publications describing the synthesis and reactions of 7-azaindole deriv
  • Technical literature from c
  • Wikipedia contributors. (2023, December 2). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2024, from [Link]

Sources

Precision Functionalization of 1-Tosyl-pyrrolo[2,3-b]pyridine via C-H Activation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CH-7AZA-TS

Abstract & Strategic Significance

The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in medicinal chemistry, serving as the core bioisostere for indole and purine in kinase inhibitors (e.g., Vemurafenib, Pexidartinib). While classical functionalization relies on pre-functionalized halides (e.g., Suzuki-Miyaura coupling), C-H activation offers a step-economic alternative, allowing direct functionalization of the C2, C3, and C6 positions.

This guide focuses on the 1-tosyl-pyrrolo[2,3-b]pyridine substrate. The N-tosyl (Ts) group is not merely a protecting group; it is an electronic "tuner" that:

  • Activates C2: The electron-withdrawing sulfonyl group increases the acidity of the C2-H bond, facilitating Concerted Metalation-Deprotonation (CMD) pathways.

  • Deactivates C3: It suppresses the inherent nucleophilicity of the pyrrole ring, preventing non-specific electrophilic attacks at C3 and directing transition metals to C2.

  • Prevents Catalyst Poisoning: It masks the Lewis-basic N1 nitrogen, preventing the formation of stable, unreactive Pd-complexes.

Reactivity Landscape & Decision Matrix

The functionalization of 1-tosyl-7-azaindole is regiocontrolled by the choice of catalyst and mechanism.

ReactivityMap Substrate 1-Tosyl-7-azaindole C2 C2 Position (Most Acidic/Reactive) Substrate->C2 Pd(II) CMD Mechanism (Arylation, Alkenylation) C3 C3 Position (Sterically Accessible, Electronically Deactivated) Substrate->C3 Ir(III) Borylation (Steric Control) C6 C6 Position (Pyridine Ring, Radical Acceptor) Substrate->C6 Minisci Radical Reaction (Nucleophilic Radicals)

Figure 1: Regioselectivity map for 1-tosyl-7-azaindole. The N-Ts group strongly directs Pd-catalysis to C2 via acidity and coordination.

Protocol A: Pd-Catalyzed C2-Arylation (The "Workhorse" Method)

This protocol utilizes a Pd(II)/Pd(0) catalytic cycle driven by the Concerted Metalation-Deprotonation (CMD) mechanism. It is superior to standard cross-coupling as it eliminates the need for C2-halogenated starting materials.

Mechanism of Action

The reaction relies on a carboxylate-assisted C-H cleavage. The pivalate or carbonate base acts as a proton shuttle, deprotonating C2 while simultaneously coordinating to the Palladium center.

CMD_Mechanism Start Pd(OAc)2 Pre-catalyst Active L-Pd(II)(Ar)(OAc) Active Species Start->Active Oxidative Addition (Ar-I) TS CMD Transition State (Ag/Base Assisted) Active->TS Coordination Intermed Pd(II)-Azaindole Complex TS->Intermed -AcOH Product C2-Arylated Product + Pd(0) Intermed->Product Reductive Elimination Oxidation Re-oxidation to Pd(II) (Ag+ -> Ag0) Product->Oxidation Oxidation->Start Cycle Regenerated

Figure 2: The CMD catalytic cycle.[1] Note that Ag(I) plays a dual role: halide scavenger and re-oxidant.

Materials & Reagents
ComponentReagentEquiv.[2][3][4][5]Role
Substrate 1-Tosyl-7-azaindole1.0Starting Material
Coupling Partner Aryl Iodide (Ar-I)1.5 - 2.0Electrophile
Catalyst Pd(OAc)₂0.05 (5 mol%)Pre-catalyst
Ligand PPh₃ or XPhos0.10 (10 mol%)Stabilizes Pd species
Base/Additive Ag₂CO₃1.0 - 2.0Halide scavenger & Base
Solvent DMF or DMAc[0.2 M]High boiling point, polar
Step-by-Step Protocol
  • Preparation (Glovebox/Schlenk): In a dry reaction vial equipped with a magnetic stir bar, combine 1-tosyl-7-azaindole (1.0 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Ag₂CO₃ (2.0 equiv).

  • Solvation: Add anhydrous DMF to achieve a concentration of 0.2 M.

    • Critical Note: Do not use wet DMF; water inhibits the CMD step by solvating the carbonate base too strongly.

  • Degassing: Sparge the mixture with Argon for 5 minutes. Cap the vial tightly.

  • Reaction: Heat the block to 100–110 °C for 12–16 hours.

    • Visual Check: The reaction mixture usually turns from yellow/orange to dark brown/black. If it turns black immediately (within 5 mins), catalyst death (aggregation) may have occurred; consider adding more ligand.

  • Work-up: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove silver salts and Pd black.

  • Purification: Wash the filtrate with LiCl (5% aq) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: C2-Alkenylation (Fujiwara-Moritani Reaction)

For introducing vinyl groups (e.g., acrylates, styrenes), the oxidative Heck reaction is preferred. This method requires an external oxidant to regenerate Pd(II) from Pd(0).

Materials & Reagents
ComponentReagentEquiv.[2][3][4][5]Role
Substrate 1-Tosyl-7-azaindole1.0Starting Material
Olefin Ethyl Acrylate / Styrene2.0Coupling Partner
Catalyst Pd(OAc)₂0.10 (10 mol%)Catalyst
Oxidant Cu(OAc)₂2.0Regenerates Pd(II)
Solvent 1,4-Dioxane/DMSO (9:1)[0.15 M]Solvent system
Step-by-Step Protocol
  • Setup: Charge a pressure tube with substrate (1.0 equiv), Pd(OAc)₂ (10 mol%), and Cu(OAc)₂ (2.0 equiv).

  • Addition: Add solvent mixture (Dioxane/DMSO) and the olefin (2.0 equiv).

  • Atmosphere: Unlike Protocol A, this reaction can tolerate (and sometimes benefits from) an aerobic atmosphere, but standard protocol uses a sealed tube under air or O₂ balloon if Cu loading is reduced. For reliability, use stoichiometric Cu(OAc)₂ under Argon.

  • Heating: Heat to 100 °C for 18 hours.

  • Work-up: The mixture will be heterogeneous (green copper salts). Dilute with EtOAc, wash with NH₄OH (aq) to sequester copper (turns deep blue), then brine.

  • Purification: Silica gel chromatography.

Protocol C: C6-Alkylation (Minisci Radical Reaction)

To functionalize the pyridine ring (C6) rather than the pyrrole ring (C2), a radical mechanism is required. The electron-deficient nature of the pyridine ring in 7-azaindole makes it susceptible to nucleophilic alkyl radicals.

Materials & Reagents[1][3][4][5][6][7][8]
  • Radical Source: Alkyl sulfinate (R-SO₂Na) or Carboxylic Acid (with photocatalyst).

  • Oxidant: TBHP (tert-Butyl hydroperoxide) or Persulfate.

  • Conditions: Two-phase system (DCM/Water) often works best for Minisci.

Protocol Summary
  • Dissolve 1-tosyl-7-azaindole and Alkyl Sulfinate (3.0 equiv) in DCM/H₂O (1:1).

  • Add AgNO₃ (20 mol%) and K₂S₂O₈ (2.0 equiv).

  • Stir vigorously at 40 °C. The radical will preferentially attack C6 (and sometimes C4), driven by the electron deficiency of the pyridine ring.

Troubleshooting & Optimization ("The Scientist's Notebook")

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningEnsure N1 is fully tosylated (free NH poisons Pd). Increase ligand loading (PPh₃) to 20 mol%.
C3-Arylation Byproduct Loss of SelectivityThe reaction temperature is too high, or the Ts group is falling off. Lower temp to 90 °C. Ensure anhydrous conditions.
Protodeiodination of Ar-I Reductive Side ReactionThe hydride source is likely the solvent or impurities. Switch from DMF to DMAc or add molecular sieves.
Pd Black Precipitation Catalyst Aggregation"Ligand-free" conditions failed. Add XPhos or PPh₃.

References

  • Sarpong, R., et al. (2019). "C-H Arylation in the Formation of a Complex Pyrrolopyridine, the Commercial Synthesis of the Potent JAK2 Inhibitor, BMS-911543."[6] Journal of Organic Chemistry. Link

  • Fagnou, K., et al. (2009).[7] "Pd-catalyzed direct arylation of pyridine N-oxides ring of 7-azaindole." Journal of the American Chemical Society. (Foundational work on azaindole N-oxides, relevant for C6 strategies).

  • El Kazzouli, S., et al. (2025). "Palladium-Catalyzed Regioselective C-H Oxidative Arylation of 7-Azaindazole N-Oxide." European Journal of Organic Chemistry.[2] Link

  • Laha, J. K., et al. (2013). "Direct C-2 arylation of 7-azaindoles: chemoselective access to multiarylated derivatives." Organic & Biomolecular Chemistry. Link

  • Deb, I., et al. (2018). "The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines." Molecules. Link (Provides parallel mechanistic insights for fused pyridine systems).

Sources

Synthesis of 3,5-disubstituted 7-azaindoles from tosyl-protected precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of 3,5-Disubstituted 7-Azaindoles

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and indoles in kinase inhibitor development (e.g., Vemurafenib). Functionalization at the C-3 and C-5 positions is critical for engaging the ATP-binding pocket and solvent-exposed regions of target proteins.

This Application Note details a robust, regioselective protocol for synthesizing 3,5-disubstituted 7-azaindoles. By utilizing 1-tosyl-5-bromo-3-iodo-7-azaindole as a linchpin intermediate, researchers can exploit the differential oxidative addition rates of C–I (C-3) and C–Br (C-5) bonds to achieve sequential, orthogonal functionalization.

Strategic Analysis: The "Halogen Dance" & Protection

Successful synthesis relies on three chemical principles:

  • Electronic Bias: The 7-azaindole ring is electron-deficient (pyridine-like) at C-5 but electron-rich (enamine-like) at C-3.

  • Orthogonal Reactivity: In Palladium-catalyzed cross-couplings, the rate of oxidative addition follows the bond strength: C–I > C–Br >> C–Cl. This allows the C-3 iodide to be reacted exclusively at lower temperatures while the C-5 bromide remains intact.

  • Role of the Tosyl Group:

    • Protection: Masks the acidic N1-proton (

      
      ), preventing catalyst poisoning and N-arylation side reactions.
      
    • Activation: The electron-withdrawing sulfonyl group slightly activates the C-2 position but primarily serves to render the substrate crystalline and soluble in organic solvents.

Workflow Visualization

G Start 5-Bromo-7-azaindole Iodination Step 1: C-3 Iodination (NIS, DMF) Start->Iodination Protection Step 2: N-Tosylation (TsCl, NaH) Iodination->Protection Intermediate KEY INTERMEDIATE: 1-Ts-3-iodo-5-bromo-7-azaindole Protection->Intermediate Coupling1 Step 3: C-3 Suzuki Coupling (Low Temp, Selective) Intermediate->Coupling1  Ar¹-B(OH)₂, Pd(0)    60°C   Coupling2 Step 4: C-5 Suzuki Coupling (High Temp, Forcing) Coupling1->Coupling2  Ar²-B(OH)₂, Pd(0)    100°C   Deprotection Step 5: Detosylation (Cs2CO3 or NaOH) Coupling2->Deprotection

Figure 1: Sequential functionalization strategy exploiting halogen reactivity differences.

Detailed Protocols

Phase A: Scaffold Preparation

Objective: Synthesize the 1-tosyl-3-iodo-5-bromo-7-azaindole core.

Step 1: C-3 Iodination

  • Charge a reaction flask with 5-bromo-7-azaindole (1.0 equiv) and anhydrous DMF (0.5 M concentration).

  • Cool to 0°C under inert atmosphere (

    
    ).
    
  • Add N-iodosuccinimide (NIS) (1.05 equiv) portion-wise over 15 minutes.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Pour into ice water. The product, 3-iodo-5-bromo-7-azaindole , usually precipitates. Filter, wash with water, and dry.

    • Note: If no precipitate forms, extract with EtOAc, wash with sodium thiosulfate (to remove excess iodine), and concentrate.

Step 2: N-Tosylation

  • Dissolve 3-iodo-5-bromo-7-azaindole (1.0 equiv) in anhydrous THF (0.3 M).

  • Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) carefully. Evolution of

    
     gas will occur. Stir for 30 min.
    
  • Add p-Toluenesulfonyl chloride (TsCl) (1.1 equiv).

  • Warm to RT and stir for 3–12 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM. The product 1-tosyl-3-iodo-5-bromo-7-azaindole  is often crystalline and can be purified by recrystallization (EtOH) or silica chromatography (Hexane/EtOAc).
    
Phase B: Regioselective Cross-Coupling

Objective: Install substituents sequentially (C-3 first, then C-5).

Step 3: C-3 Selective Suzuki-Miyaura Coupling Mechanism: The C–I bond undergoes oxidative addition significantly faster than the C–Br bond.

  • Reagents:

    • Substrate: 1-Ts-3-iodo-5-bromo-7-azaindole (1.0 equiv).

    • Boronic Acid 1 (

      
      ): 1.1 equiv.[1]
      
    • Catalyst:

      
       (5 mol%) or 
      
      
      
      /SPhos.
    • Base:

      
       (2.0 equiv, 2M aqueous solution).
      
    • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1).

  • Procedure:

    • Degas solvents with

      
       for 15 mins.
      
    • Mix substrate, boronic acid, and catalyst in the solvent.

    • Heat to 60–65°C . Critical: Do not exceed 70°C to prevent premature reaction at the C-5 bromide.

    • Monitor by TLC/LCMS. Reaction is typically complete in 2–4 hours.

  • Purification: Standard aqueous workup and short silica plug filtration.

Step 4: C-5 Suzuki-Miyaura Coupling Mechanism: With the C-3 iodide consumed, forcing conditions activate the C-5 bromide.

  • Reagents:

    • Substrate: C-3 substituted intermediate from Step 3.

    • Boronic Acid 2 (

      
      ): 1.5 equiv.
      
    • Catalyst:

      
       or XPhos Pd G2 (5–10 mol%).
      
    • Base:

      
       or 
      
      
      
      (3.0 equiv).
    • Solvent: 1,4-Dioxane/Water (9:1).

  • Procedure:

    • Heat to 90–110°C (reflux) for 12–24 hours.

    • Microwave irradiation (120°C, 30 min) is highly effective for this step if available.

Phase C: Deprotection (Detosylation)

Objective: Reveal the active pharmacophore (free N-H).

Method A: Mild Conditions (Recommended) Reference:Tetrahedron Lett.[2] 2006, 47, 6425.[2]

  • Dissolve the disubstituted product in THF/MeOH (2:1) .

  • Add

    
      (3.0 equiv).[2]
    
  • Stir at RT (or mild heat 40°C) for 2–12 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. This method avoids strong hydroxides that might hydrolyze sensitive esters or nitriles on the appended rings.

Method B: Standard Hydrolysis

  • Dissolve in MeOH or 1,4-Dioxane .

  • Add 4M NaOH (5 equiv).

  • Heat to 60°C until conversion is complete.

Data Summary & Troubleshooting

Reactivity Profile of Halogenated 7-Azaindoles

PositionBondReactivity (Pd-Cat)Preferred Conditions
C-3 C–IHigh60°C, weak base (

)
C-5 C–BrModerate/Low100°C+, strong ligand (XPhos/SPhos)
C-3 C–ClVery LowRequires specialized catalysts

Troubleshooting Table

IssueProbable CauseSolution
Loss of Regioselectivity (Mixture of C3/C5 products in Step 3)Temperature too high or catalyst too active.Lower temp to 40–50°C. Switch to

(less active than SPhos).
Protodeiodination (Iodine replaced by H)Hydride source in reaction or excessive heating.Ensure anhydrous solvents. Reduce reaction time.
Incomplete Detosylation Steric hindrance or low solubility.Switch from

to

(cesium effect). Add MeOH to improve solubility.
N-Arylation Side Product Base too strong during coupling.Ensure Tosyl group is intact. Use carbonate bases, avoid t-BuONa.

Mechanistic Insight

The regioselectivity is governed by the oxidative addition step of the catalytic cycle. The C–I bond, being weaker and longer, adds to the Palladium(0) species with a lower activation energy barrier than the C–Br bond.

Mechanism cluster_selectivity Selectivity Checkpoint Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Fast at C-I) Pd0->OxAdd 1-Ts-3-I-5-Br-7-azaindole Complex Pd(II)-Ar-I Complex OxAdd->Complex Transmet Transmetallation (Boronic Acid) Complex->Transmet Base RedElim Reductive Elimination (C-C Bond Formation) Transmet->RedElim RedElim->Pd0 Regenerates Catalyst Warning At >80°C, C-Br also reacts. Keep T < 65°C.

Figure 2: Catalytic cycle emphasizing the oxidative addition checkpoint.

References

  • Léger, J. M., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. (Discusses the sequential coupling strategy starting from 1-tosyl-3-iodo-5-bromo-7-azaindole).

  • Bajwa, J. S., et al. (2006).[2] Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters. (Establishes the mild Cs2CO3 detosylation protocol).

  • Nassir, M., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling. ACS Omega. (Provides modern catalyst insights for azaindole couplings).

  • Hédou, D., et al. (2016). Synthesis of 3,5-disubstituted-7-azaindoles. Tetrahedron.

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Debromination Side Reactions in 3-bromo-pyrrolo[2,3-b]pyridine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-bromo-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and often frustrating challenge: the undesired side reaction of debromination during palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the knowledge and practical strategies to minimize this side reaction, thereby improving your reaction yields, simplifying purification, and accelerating your research.

Understanding the Enemy: The Debromination Side Reaction

Debromination, a form of hydrodehalogenation, is the replacement of a bromine atom with a hydrogen atom on your starting material, leading to the formation of the parent pyrrolo[2,3-b]pyridine.[1][2] This undesired reaction consumes your valuable 3-bromo-pyrrolo[2,3-b]pyridine and reduces the overall efficiency of your desired coupling reaction.[1] The primary culprit is often the formation of a palladium-hydride species within the catalytic cycle, which can then undergo reductive elimination with the aryl halide intermediate to produce the debrominated byproduct.[3][4]

Several factors can contribute to the formation of these palladium-hydride species and promote debromination:

  • High Reaction Temperatures and Prolonged Reaction Times: These conditions can increase the rate of side reactions, including debromination.[1][2]

  • Choice of Base: Some bases can act as hydride donors or promote pathways that lead to the formation of palladium-hydrides.[1]

  • Palladium Catalyst and Ligands: The electronic and steric properties of the phosphine ligands on the palladium catalyst play a crucial role in influencing the relative rates of the desired cross-coupling versus the undesired debromination.[1][2]

  • Solvent: The solvent can influence the reaction pathway and the solubility of various species in the catalytic cycle.[1]

  • Presence of Hydride Sources: Impurities in reagents or the solvent, or even certain reaction components, can act as hydride donors.[2][3]

This guide will delve into the specifics of minimizing debromination in three major cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between 3-bromo-pyrrolo[2,3-b]pyridine and various organoboron reagents.[3][5][6] However, the reaction conditions that facilitate this powerful transformation can also be conducive to debromination.

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: What is the most common cause of debromination in the Suzuki coupling of 3-bromo-pyrrolo[2,3-b]pyridine?

A1: A primary cause is the generation of a palladium-hydride intermediate. This can occur through several pathways, including the reaction of the palladium complex with certain bases, solvents (like alcohols), or impurities.[3] Once formed, this palladium-hydride can reductively eliminate with the 3-pyrrolo[2,3-b]pyridyl palladium intermediate to yield the debrominated product instead of proceeding with the desired transmetalation with the boronic acid.

Q2: How does the choice of boronic acid or ester affect debromination?

A2: The stability of the organoboron reagent is critical. Unstable boronic acids can undergo protodeboronation, a process where the boronic acid group is replaced by a proton.[7] This not only consumes the coupling partner but can also alter the reaction kinetics, potentially favoring the debromination pathway. Using more stable boronic esters, such as pinacol esters or MIDA boronates, can mitigate this issue by ensuring a slow and steady release of the boronic acid into the reaction mixture.[3][7]

Q3: Can the choice of palladium catalyst and ligand influence the extent of debromination?

A3: Absolutely. The ligand's electronic and steric properties are paramount. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and RuPhos, can accelerate the rates of both oxidative addition and reductive elimination, which can often outcompete the debromination pathway.[8][9] For instance, using a tandem catalyst system like XPhosPdG2/XPhos has been shown to be effective in avoiding debromination in similar heterocyclic systems.[10]

Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem Potential Cause(s) Recommended Solution(s)
High percentage of debrominated pyrrolo[2,3-b]pyridine observed by LC-MS. High reaction temperature.Lower the reaction temperature. Start at a lower temperature (e.g., 60-80 °C) and monitor the reaction.[1][2]
Prolonged reaction time.Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.[1]
Inappropriate base.Screen weaker inorganic bases like K₂CO₃ or K₃PO₄. Avoid strong bases that can also act as hydride sources.[2]
Unstable boronic acid.Switch to a more stable boronic ester, such as a pinacol or MIDA ester.[3][7]
Suboptimal ligand.Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[8][9][10]
Presence of water/protic sources.Ensure anhydrous conditions by using dry solvents and reagents.
Optimized Protocol for Suzuki-Miyaura Coupling of 3-bromo-pyrrolo[2,3-b]pyridine

This protocol is a starting point and may require further optimization for your specific substrate.

  • Reagent Preparation:

    • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-bromo-pyrrolo[2,3-b]pyridine (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv).

    • Add the palladium pre-catalyst (e.g., XPhos Pd G2, 1-5 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 1.1-1.2 equiv relative to Pd).

  • Solvent Addition:

    • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/water. The use of anhydrous solvents may also be beneficial in some cases.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl bonds, which are prevalent in pharmaceuticals.[11][12] When coupling amines with 3-bromo-pyrrolo[2,3-b]pyridine, debromination can be a significant competing reaction.

Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination

Q1: Why is debromination a common issue in Buchwald-Hartwig aminations of 3-bromo-pyrrolo[2,3-b]pyridine?

A1: The mechanism of the Buchwald-Hartwig amination involves steps that can be susceptible to side reactions.[11] An unproductive side reaction can compete with reductive elimination, where the amide intermediate undergoes beta-hydride elimination to produce the hydrodehalogenated arene and an imine product.[11] Additionally, the strong bases typically used, such as NaOtBu or LHMDS, can promote the formation of palladium-hydride species.[13]

Q2: How does the choice of base impact debromination in this reaction?

A2: The base plays a critical role. While strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle, they can also contribute to debromination. Weaker bases may not be effective in promoting the desired amination. Therefore, a careful screening of bases is often necessary. In some cases, using a weaker base like K₂CO₃ or Cs₂CO₃ in combination with a highly active catalyst system can provide a good balance.[14]

Q3: Which ligands are best suited to minimize debromination in the Buchwald-Hartwig amination of this substrate?

A3: Similar to Suzuki couplings, bulky, electron-rich biaryl phosphine ligands are generally the most effective. Ligands like BrettPhos, XPhos, and DavePhos have been specifically designed to promote the C-N bond-forming reductive elimination, which is often the rate-limiting step, thereby outcompeting the debromination pathway.[9][14]

Troubleshooting Guide: Buchwald-Hartwig Amination
Problem Potential Cause(s) Recommended Solution(s)
Significant debromination product observed. Base is too strong or acting as a hydride source.Screen different bases. Consider using K₃PO₄ or Cs₂CO₃. If a strong base is necessary, ensure it is of high purity.[14]
High reaction temperature.Lower the reaction temperature. Many modern catalyst systems are active at lower temperatures (e.g., 80-100 °C).
Inefficient C-N reductive elimination.Switch to a more sterically hindered and electron-rich ligand (e.g., BrettPhos, RuPhos).[9]
Presence of water.Ensure strictly anhydrous conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere.
Optimized Protocol for Buchwald-Hartwig Amination of 3-bromo-pyrrolo[2,3-b]pyridine
  • Reagent Preparation:

    • In a glovebox or under a strictly inert atmosphere, add 3-bromo-pyrrolo[2,3-b]pyridine (1.0 equiv), the amine (1.2-1.5 equiv), and the base (e.g., NaOtBu, 1.5-2.0 equiv) to a dry reaction vessel.

    • Add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 1-5 mol%).

  • Solvent Addition:

    • Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Execution:

    • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 90-110 °C).

    • Monitor the reaction by LC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature.

    • Quench the reaction carefully with saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent, wash with brine, and dry over Na₂SO₄.

    • Concentrate and purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling provides a direct route to synthesize 3-alkynyl-pyrrolo[2,3-b]pyridines, which are valuable intermediates in drug discovery.[15][16] While generally a robust reaction, debromination can still occur, particularly with electron-rich heteroaryl halides.

Frequently Asked Questions (FAQs): Sonogashira Coupling

Q1: What are the primary pathways for debromination in Sonogashira couplings?

A1: Debromination in Sonogashira coupling can arise from the formation of palladium-hydride species, similar to other cross-coupling reactions. The amine base used in the reaction can sometimes be a source of hydrides. Additionally, side reactions involving the terminal alkyne, such as dimerization (Glaser coupling), can disrupt the catalytic cycle and create conditions favorable for debromination.[15]

Q2: How can I suppress the formation of the debrominated byproduct?

A2: Optimizing the reaction conditions is key. Using a copper-free Sonogashira protocol can sometimes minimize side reactions, including alkyne dimerization.[17] The choice of palladium catalyst and ligand is also important. For electron-rich heteroaryl bromides, using a more electron-rich phosphine ligand can promote the desired oxidative addition and subsequent steps of the catalytic cycle.

Q3: Does the choice of amine base matter?

A3: Yes, the amine base is crucial. It not only acts as a base but can also serve as the solvent.[18] Diisopropylamine (DIPA) or triethylamine (TEA) are commonly used. It is important to use a high-purity amine to avoid introducing impurities that could act as hydride sources.

Troubleshooting Guide: Sonogashira Coupling
Problem Potential Cause(s) Recommended Solution(s)
Debrominated starting material is a major byproduct. High reaction temperature.Run the reaction at a lower temperature, even room temperature if the catalyst system is active enough.
Amine base quality.Use freshly distilled, high-purity amine base.
Catalyst deactivation.Ensure proper degassing of the solvent and use an inert atmosphere to prevent oxidation of the catalyst.
Competing alkyne homocoupling.Consider a copper-free Sonogashira protocol.
Optimized Protocol for Sonogashira Coupling of 3-bromo-pyrrolo[2,3-b]pyridine
  • Reagent Preparation:

    • To a Schlenk flask under an inert atmosphere, add 3-bromo-pyrrolo[2,3-b]pyridine (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Solvent and Base Addition:

    • Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv or as solvent).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with aqueous NH₄Cl and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizing the Problem: Catalytic Cycles and Troubleshooting Workflow

Catalytic Cycle with Debromination Pathway

Catalytic_Cycle_with_Debromination Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd ArPdBr Ar-Pd(II)-Br(L_n) OxAdd->ArPdBr Transmetalation Transmetalation (Coupling Partner) ArPdBr->Transmetalation ArPdH Ar-Pd(II)-H(L_n) ArPdBr->ArPdH Side Reaction ArPdR Ar-Pd(II)-R(L_n) Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim Product Ar-R (Desired Product) RedElim->Product Product->Pd0 Regenerates Catalyst Hydride_Formation Hydride Source (Base, Solvent, etc.) Hydride_Formation->ArPdBr Forms Pd-H RedElim_Debrom Reductive Elimination ArPdH->RedElim_Debrom Debrom_Product Ar-H (Debrominated Byproduct) RedElim_Debrom->Debrom_Product Debrom_Product->Pd0 Regenerates Catalyst

Caption: General catalytic cycle for cross-coupling reactions, illustrating the competing debromination pathway.

Troubleshooting Workflow for Debromination

Troubleshooting_Workflow Start Debromination Observed Temp Lower Reaction Temperature Start->Temp Base Screen Weaker/Alternative Bases Temp->Base Ligand Screen Bulky, Electron-Rich Ligands Base->Ligand Reagent Check Reagent Stability (e.g., use boronic ester) Ligand->Reagent Solvent Ensure Anhydrous/High-Purity Solvents Reagent->Solvent Success Debromination Minimized Solvent->Success

Sources

Validation & Comparative

Comparative Guide: Biological Activity of 5-Fluoro vs. 5-Hydrogen 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: In medicinal chemistry, the substitution of Hydrogen (H) with Fluorine (F) at the C5 position of the 7-azaindole scaffold is a high-impact "bioisosteric replacement." While 5-H derivatives often serve as baseline fragments, 5-F derivatives consistently demonstrate superior metabolic stability and maintained or improved potency.

The 5-fluoro modification typically:

  • Blocks Metabolic Oxidation: Prevents CYP450-mediated hydroxylation at the electron-rich C5 position.

  • Modulates Acidity (pKa): Lowers the basicity of the N7 nitrogen, fine-tuning H-bond acceptor capability in the kinase hinge region.

  • Enhances Hydrophobic Fit: Fills small hydrophobic pockets in the ATP binding site that H cannot, without the steric penalty of larger halogens (Cl, Br).

Physicochemical & Mechanistic Comparison

The 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) is a privileged scaffold, primarily acting as an ATP-mimetic in kinase inhibitors. The difference between a proton (H) and a fluorine atom (F) at C5 fundamentally alters the molecule's electronic and steric profile.

Table 1: Physicochemical Impact of C5 Substitution
Feature5-Hydrogen (5-H) 5-Fluoro (5-F) Impact on Drug Design
Van der Waals Radius 1.20 Å1.47 ÅF is sterically larger than H but mimics O/OH size; often improves pocket fill.
Electronegativity 2.1 (Pauling)3.98 (Pauling)F pulls electron density from the pyridine ring, affecting N7.
C-X Bond Energy ~98 kcal/mol~116 kcal/molC-F bond is metabolically inert; C-H is a "soft spot" for oxidation.
Lipophilicity (LogP) Baseline+0.1 to +0.2Slight increase in lipophilicity aids membrane permeability.
N7 Basicity (pKa) ~4.6 (Parent)< 4.0 (Estimated)F reduces N7 basicity, reducing desolvation penalties upon protein binding.
The "Fluorine Effect" on Hinge Binding

Kinase inhibitors typically bind to the "hinge region" of the protein.

  • 7-Azaindole Mode: The N1-H acts as a donor, and N7 acts as an acceptor.[1]

  • The 5-F Impact: By withdrawing electrons, the 5-F substituent makes the N7 nitrogen less basic. While this might theoretically weaken the H-bond acceptance, it often improves overall affinity by reducing the energetic cost required to strip water molecules (desolvation) off the nitrogen before it enters the hydrophobic ATP pocket.

Biological Activity & Potency Data[2][3][4][5][6][7][8][9]

The biological divergence between 5-H and 5-F is best illustrated through Structure-Activity Relationship (SAR) studies in kinase inhibition (e.g., Cdc7, JAK, TRK).

Case Study: Cdc7 Kinase Inhibitors

In a pivotal study regarding Cdc7 inhibitors, researchers compared 5-substituted 7-azaindoles.[2][3] The data revealed that removing the halogen (going from Cl/F to H) caused a "varied degree of erosion" in inhibitory activity.[4]

Comparative Potency Data (Representative Values):

Compound VariantSubstituent (C5)IC50 / Ki (Enzymatic)Cellular PotencyMechanistic Insight
Analogue A -H > 100 nM (Weak)LowLoss of hydrophobic interaction with Val195/Met134.
Analogue B -F < 10 nM (Potent)HighFluorine maintains hydrophobic contact; mimics Cl potency with lower MW.
Analogue C -Cl < 5 nM (Potent)HighStrong hydrophobic fit, but higher molecular weight and metabolic liability.

Data Source Context: 5-H analogs often lose 5-10x potency compared to 5-F due to the inability of Hydrogen to satisfy the hydrophobic requirements of the kinase "gatekeeper" or back-pocket regions.

Metabolic Stability Profiles

The C5 position in 7-azaindole is electron-rich and para to the pyrrole nitrogen, making it a prime target for oxidative metabolism (Phase I).

  • 5-H Phenotype: Rapid clearance via oxidation to the 5-hydroxy derivative, followed by glucuronidation (Phase II).

  • 5-F Phenotype: The C-F bond is resistant to CYP450 oxidation. This "metabolic blocking" significantly extends the half-life (

    
    ) and Area Under the Curve (AUC) in pharmacokinetic studies.
    

Visualization of SAR Logic

The following diagram illustrates the decision logic when choosing between 5-H and 5-F during lead optimization.

SAR_Logic Start 7-Azaindole Scaffold Selection Branch_H Option A: 5-Hydrogen (5-H) Start->Branch_H Branch_F Option B: 5-Fluoro (5-F) Start->Branch_F Prop_H1 Baseline Basicity (N7) Branch_H->Prop_H1 Prop_H2 Metabolic Soft Spot (C5-H) Branch_H->Prop_H2 Prop_F1 Reduced Basicity (N7) Lower Desolvation Cost Branch_F->Prop_F1 Prop_F2 Metabolic Block (C-F) Resists Oxidation Branch_F->Prop_F2 Prop_F3 Hydrophobic Pocket Fill Branch_F->Prop_F3 Outcome_H Result: Lower Potency Faster Clearance Prop_H1->Outcome_H Prop_H2->Outcome_H Outcome_F Result: High Potency Extended Half-Life Prop_F1->Outcome_F Prop_F2->Outcome_F Prop_F3->Outcome_F

Caption: Decision tree comparing the physicochemical consequences of 5-H vs. 5-F substitution.

Experimental Protocols

To validate these differences in your own lab, use the following standardized workflows.

A. Synthesis: C3-Functionalization of 5-Fluoro-7-Azaindole

Since 5-fluoro-7-azaindole is commercially available, the challenge is usually coupling it to a core pharmacophore. The C3 position is the standard vector for extension.

Protocol:

  • Iodination: Dissolve 5-fluoro-7-azaindole (1 eq) in DMF. Add KOH (1.1 eq) and

    
     (1.05 eq). Stir at RT for 1h. Quench with sodium thiosulfate. Result: 3-iodo-5-fluoro-7-azaindole.
    
  • Protection (Optional but recommended): Protect N1 with Tosyl chloride or SEM-chloride to prevent catalyst poisoning in the next step.

  • Suzuki-Miyaura Coupling:

    • Reagents: 3-iodo-intermediate (1 eq), Aryl-Boronic Acid (1.5 eq).

    • Catalyst:

      
       (0.05 eq).
      
    • Base:

      
       (2M aqueous, 3 eq).
      
    • Solvent: Dioxane/Water (4:1).

    • Conditions: Microwave irradiation at 110°C for 30 mins or reflux 4h.

  • Deprotection: Remove protecting group (e.g., TBAF for SEM, NaOH for Tosyl) to restore the hinge-binding N1-H.

B. Biological Assay: ADP-Glo Kinase Assay

This assay quantifies the kinase activity by measuring ATP depletion, suitable for comparing IC50 values of H vs F analogs.

Assay_Workflow Step1 1. Kinase Reaction (Enzyme + Substrate + ATP) Step2 2. Add ADP-Glo Reagent (Terminates rxn, depletes ATP) Step1->Step2 60 min @ RT Step3 3. Add Detection Reagent (Converts ADP -> ATP -> Light) Step2->Step3 40 min @ RT Step4 4. Measure Luminescence (Plate Reader) Step3->Step4 Integration: 0.5-1s

Caption: Step-by-step workflow for the ADP-Glo kinase activity assay.

Detailed Steps:

  • Preparation: Dilute compounds (5-H and 5-F variants) in DMSO (10-point dose-response curve).

  • Reaction: In a 384-well white plate, add 2 µL of Kinase (e.g., Cdc7/Dbf4) and 2 µL of Substrate/ATP mix. Add 1 µL of compound.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate 40 mins (stops kinase, digests unconsumed ATP).

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP, then luciferase reaction). Incubate 30 mins.

  • Read: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Vertex AI Search. (2025).[5] Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. National Institutes of Health (NIH). 4[6][5]

  • Vertex AI Search. (2025).[5] Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. 7[2][6][5]

  • Vertex AI Search. (2025).[5] The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. 2[2][6][5]

  • Vertex AI Search. (2025).[5] Azaindoles in Medicinal Chemistry. PharmaBlock. 8[6][5]

  • Vertex AI Search. (2025).[5] Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. National Institutes of Health (NIH). 1[6][5]

Sources

The Unresolved Structure: A Guide to the Crystallographic Analysis of 3-Bromo-5-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone for the development of potent and selective kinase inhibitors.[1][2] The specific derivative, 3-Bromo-5-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine, represents a key intermediate for crafting targeted therapeutics. However, a critical piece of data remains elusive in the public domain: its single-crystal X-ray structure. This guide underscores the importance of obtaining this crystallographic data by providing a comparative analysis of structurally related compounds for which crystal structures are known. Furthermore, we present a comprehensive, field-proven protocol for the crystallographic analysis of novel compounds like the topic of this guide, offering a roadmap for researchers in the field.

The Significance of 3-Bromo-5-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine

The 1H-pyrrolo[2,3-b]pyridine core, an analog of indole, is a privileged scaffold in drug discovery, notably for its role in targeting ATP-binding sites of various kinases. The strategic placement of a bromine atom at the 3-position provides a handle for further synthetic modifications through cross-coupling reactions, while the fluorine at the 5-position can enhance binding affinity and modulate metabolic stability. The tosyl group at the 1-position serves as a robust protecting group and can influence the electronic properties of the heterocyclic system.

Despite its commercial availability and likely use in proprietary drug development programs, a public crystal structure for 3-Bromo-5-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is not available.[3][4] This absence of precise, three-dimensional atomic coordinates is a significant knowledge gap. X-ray crystallography provides incontrovertible proof of structure and reveals subtle conformational and packing details that are crucial for structure-based drug design.

Comparative Crystallographic Analysis of Related Pyrrolo[2,3-b]pyridines

To appreciate the potential structural insights that could be gained from the target compound, we can analyze the crystallographic data of closely related, publicly available structures. The following table compares key crystallographic parameters for three such analogs. This comparative approach allows us to understand how different substituents on the core scaffold influence the crystal lattice and intermolecular interactions.

Parameter2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine[5]4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine[6]5-Bromo-1H-pyrrolo[2,3-b]pyridine[7]
Formula C12H9N3C12H9N3C7H5BrN2
Crystal System MonoclinicTriclinicMonoclinic
Space Group P21/cP-1P21/c
a (Å) 10.1416(10)6.5529(5)13.785(3)
b (Å) 13.7428(14)10.0457(8)4.6398(10)
c (Å) 6.7395(7)14.5282(11)11.238(3)
α (°) 9083.372(2)90
β (°) 94.331(2)86.697(2)98.23(3)
γ (°) 9087.427(2)90
Volume (ų) 936.63(16)947.69(13)711.1(3)
Key Intermolecular Interactions N-H···N hydrogen bonds forming inversion dimers.N-H···N hydrogen bonds forming centrosymmetric dimers.N-H···N hydrogen bonds forming inversion dimers.

Expert Insights: The data reveals that even without the tosyl group, the pyrrolo[2,3-b]pyridine core readily forms hydrogen-bonded dimers. This is a crucial observation, as the bulky tosyl group in our target compound would likely disrupt this common packing motif, leading to a significantly different crystal packing arrangement. Understanding these packing forces is vital for predicting solid-state properties like solubility and stability.

Experimental Protocol for X-ray Crystallographic Analysis

The following protocol outlines the necessary steps to determine the crystal structure of a novel compound such as 3-Bromo-5-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine. This represents a self-validating workflow, where the quality of the data at each step informs the success of the subsequent steps.

Step 1: Crystal Growth (The Art of Crystallography)

  • Rationale: The foundation of a successful X-ray diffraction experiment is a high-quality single crystal. The goal is to slowly bring a saturated solution to a state of supersaturation, allowing for the orderly deposition of molecules into a crystal lattice.

  • Methodology:

    • Dissolve 5-10 mg of the compound in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate, or acetone).

    • Employ a slow evaporation or vapor diffusion technique. For vapor diffusion, place the solution in a small, open vial inside a larger, sealed jar containing a less volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane, pentane).

    • Allow the system to equilibrate undisturbed for several days to weeks at a constant temperature.

    • Monitor for the formation of well-defined, single crystals with sharp edges.

Step 2: Crystal Mounting and Data Collection

  • Rationale: A suitable crystal must be isolated and mounted on the diffractometer in the path of the X-ray beam. Cryo-cooling is often employed to minimize radiation damage and improve data quality.

  • Methodology:

    • Under a microscope, select a single crystal (typically 0.1-0.3 mm in each dimension).

    • Using a micromanipulator, carefully pick up the crystal with a cryo-loop.

    • Plunge the loop into liquid nitrogen to flash-cool the crystal.

    • Mount the frozen crystal onto the goniometer head of the X-ray diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern CCD or CMOS detectors are used to record the diffraction pattern.[5][6]

Step 3: Data Processing and Structure Solution

  • Rationale: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffraction spots. The "phase problem" is then solved to generate an initial electron density map.

  • Methodology:

    • Integrate the raw diffraction images to obtain a list of reflection intensities (h, k, l indices and their corresponding intensities).

    • Determine the crystal's space group and unit cell dimensions.

    • Solve the phase problem using direct methods or Patterson methods. For a compound containing a heavy atom like bromine, the Patterson method is particularly effective.

    • Generate an initial electron density map.

Step 4: Structure Refinement and Validation

  • Rationale: The initial model of the structure is refined against the experimental data to improve its accuracy and agreement with known chemical principles.

  • Methodology:

    • Build an initial atomic model into the electron density map.

    • Perform iterative cycles of least-squares refinement, adjusting atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors.

    • Locate and add hydrogen atoms to the model.

    • Validate the final structure using metrics such as R-factors, goodness-of-fit, and analysis of bond lengths, angles, and potential voids. The final data is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

Visualizing the Crystallography Workflow

The following diagram illustrates the logical flow of a single-crystal X-ray diffraction experiment.

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Compound Purified Compound Crystal_Growth Crystal Growth Compound->Crystal_Growth Mounting Crystal Mounting & Cryo-cooling Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Processing Data Processing & Integration Data_Collection->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation & Deposition (CIF) Refinement->Validation Final_Structure Atomic Coordinates Validation->Final_Structure Final 3D Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Conclusion: The Path Forward

The structural elucidation of 3-Bromo-5-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine via single-crystal X-ray diffraction is a critical next step for advancing the development of therapeutics based on this scaffold. The resulting data would provide invaluable insights into its solid-state conformation, potential polymorphic forms, and the intermolecular interactions that govern its crystal packing. This information is paramount for rational drug design, patent protection, and formulation development. The protocol and comparative data presented in this guide offer a clear framework for achieving this goal and unlocking the full potential of this promising molecule.

References

  • Acta Crystallographica Section E: Structure Reports Online, 64 (7), o1233. (2008). 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. [Link]

  • PubChem. (n.d.). 3-bromo-5-fluoro-1-tosyl-1h-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Acta Crystallographica Section E: Structure Reports Online, 68 (8), o2469. (2012). 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. [Link]

  • Crysdot. (n.d.). 3-Bromo-5-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 981-994. [Link]

  • University of California, Berkeley. (2024). Overview of x-ray crystallography. Retrieved from [Link]

  • Herbert, R., & Wibberley, D. G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 1505-1514. [Link]

  • Tarak, P. S., et al. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o397. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(25), 14876-14885. [Link]

  • ResearchGate. (2025). Design, Synthesis and Characterization of 5-(2-Bromo-5-Fluorophenyl)-3-(1h- Pyrrol-2-Yl)-4,5-Dihydro-1h-Pyrazole as Antifungal Agent. Retrieved from [Link]

  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances, 10, 14876-14885. [Link]

  • PubChem. (n.d.). 3-bromo-5-(trifluoromethoxy)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Arizona. (n.d.). X-Ray Crystallography Resources. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.